molecular formula C7H7NO3 B8685690 2-(1-oxidopyridin-1-ium-4-yl)acetic acid

2-(1-oxidopyridin-1-ium-4-yl)acetic acid

Cat. No.: B8685690
M. Wt: 153.14 g/mol
InChI Key: JBAPHLHEVPGEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-oxidopyridin-1-ium-4-yl)acetic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-oxidopyridin-1-ium-4-yl)acetic acid can be synthesized through several methods. One common approach involves the oxidation of 4-pyridineacetic acid using oxidizing agents such as peracids. For instance, peracetic acid or perbenzoic acid can be used to achieve this transformation . The reaction typically occurs under mild conditions, with the oxidizing agent being added to a solution of 4-pyridineacetic acid in an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 4-pyridineacetic acid 1-oxide may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Additionally, the use of catalysts such as methylrhenium trioxide can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

2-(1-oxidopyridin-1-ium-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while reduction can yield the parent pyridine compound.

Scientific Research Applications

2-(1-oxidopyridin-1-ium-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-pyridineacetic acid 1-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic sites towards electrophiles . This activation can facilitate various chemical reactions, making the compound a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridineacetic acid: The parent compound without the N-oxide group.

    2-Pyridineacetic acid: A positional isomer with the carboxylic acid group at the 2-position.

    4-Pyridylacetic acid hydrochloride: A hydrochloride salt form of 4-pyridineacetic acid.

Uniqueness

2-(1-oxidopyridin-1-ium-4-yl)acetic acid is unique due to the presence of the N-oxide group, which imparts distinct chemical properties compared to its analogs. This group enhances its ability to participate in oxidation-reduction reactions and makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-4-yl)acetic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)5-6-1-3-8(11)4-2-6/h1-4H,5H2,(H,9,10)

InChI Key

JBAPHLHEVPGEIV-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1CC(=O)O)[O-]

Origin of Product

United States

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